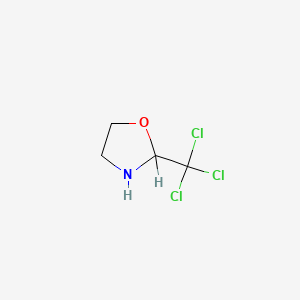

Oxazolidine, 2-(trichloromethyl)-

Cat. No. B8802352

M. Wt: 190.45 g/mol

InChI Key: YFZMDNJBQWEQRG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04226948

Procedure details

To a 2 liter 3-necked flask equipped with a stirrer, Dean-Stark trap, a condenser and dropping funnel were added 214 g (3.51 moles) ethanolamine and 450 g. toluene. Then 273 g (4.55 moles) of glacial acetic acid were added slowly to keep the temperature (cooling if necessary) at 30°-45° C. Then 568 g (3.85 moles) of chloral were added at 40°-50° C. The reaction mixture was refluxed to remove water and, when complete, the temperature increased to 115°-120° C. The reaction mixture was cooled in an ice bath and the product precipitated after standing for several hours to give 189.5 g (28.5%) m.p. 72°-74° C. The filtrate was washed with 5.0 moles of 20% sodium hydroxide and more product precipitated. Filtration and drying yielded 228.5 g (34.3%), m.p. 73°-75° C. The toluene layer was washed with water and evaporated to give a solid. Washing with water and filtration yielded upon drying 328 g. (49.2%), m.p. 62°-72° C. for a total yield of 556.0 g (83.5%). The analysis was consistent with the assigned structure.

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([CH2:3][NH2:4])[OH:2].C(O)(=O)C.O=[CH:10][C:11]([Cl:14])([Cl:13])[Cl:12].[OH-].[Na+]>C1(C)C=CC=CC=1>[Cl:12][C:11]([Cl:14])([Cl:13])[CH:10]1[NH:4][CH2:3][CH2:1][O:2]1 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

214 g

|

|

Type

|

reactant

|

|

Smiles

|

C(O)CN

|

Step Two

|

Name

|

|

|

Quantity

|

273 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

568 g

|

|

Type

|

reactant

|

|

Smiles

|

O=CC(Cl)(Cl)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

5 mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 2 liter 3-necked flask equipped with a stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature (cooling if necessary) at 30°-45° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was refluxed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove water and, when complete

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature increased to 115°-120° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled in an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product precipitated

|

WAIT

|

Type

|

WAIT

|

|

Details

|

after standing for several hours

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 189.5 g (28.5%) m.p. 72°-74° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitated

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielded 228.5 g (34.3%), m.p. 73°-75° C

|

WASH

|

Type

|

WASH

|

|

Details

|

The toluene layer was washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a solid

|

WASH

|

Type

|

WASH

|

|

Details

|

Washing with water and filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielded

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

upon drying 328 g

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC(C1OCCN1)(Cl)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |